3,5-dimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide
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Overview
Description
3,5-dimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper, and the reactions are carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can lead to the formation of partially hydrogenated quinoline compounds.
Scientific Research Applications
3,5-dimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The quinoline moiety is known to intercalate with DNA, potentially leading to anticancer effects. Additionally, the benzofuran core can interact with various proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
N-(quinolin-8-yl)benzamide: Lacks the benzofuran core and methyl substitutions.
2-methyl-N-(quinolin-8-yl)benzamide: Similar structure but with a single methyl group.
3-bromo-N-(quinolin-8-yl)benzamide: Contains a bromine atom instead of methyl groups.
Uniqueness
3,5-dimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide is unique due to its specific substitution pattern and the presence of both benzofuran and quinoline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H16N2O2 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3,5-dimethyl-N-quinolin-8-yl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H16N2O2/c1-12-8-9-17-15(11-12)13(2)19(24-17)20(23)22-16-7-3-5-14-6-4-10-21-18(14)16/h3-11H,1-2H3,(H,22,23) |
InChI Key |
YIPXCKYFVRKHNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
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